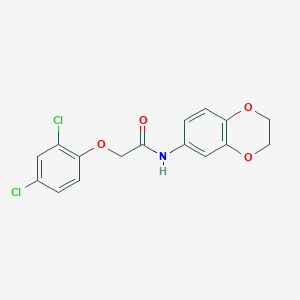
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including anxiety, depression, and pain.
Mécanisme D'action
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been shown to produce a range of physiological effects, including anxiolytic, antidepressant, and analgesic effects. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is its specificity for FAAH inhibition, which can lead to fewer off-target effects compared to other compounds that target the endocannabinoid system. However, one of the limitations of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is its short half-life, which can limit its effectiveness in some experimental settings.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide. One area of interest is the potential use of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide in the treatment of addiction. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have therapeutic potential in the treatment of substance use disorders.
Another area of interest is the development of more potent and selective FAAH inhibitors. Several compounds have been developed that are more potent than 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide and have improved pharmacokinetic properties, which may make them more effective in clinical settings.
Conclusion:
In conclusion, 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. Its specificity for FAAH inhibition and range of physiological effects make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide involves the reaction of 1-(3,4-dimethoxyphenyl)cyclopentanone with 3-methylphenylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide.
Applications De Recherche Scientifique
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is the treatment of anxiety and depression. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide can increase the levels of endocannabinoids, such as anandamide, in the brain, which are known to have anxiolytic and antidepressant effects.
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide has also been studied for its potential use in the treatment of pain. It has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammatory pain. This effect is believed to be mediated by the increased levels of endocannabinoids in the brain, which can activate cannabinoid receptors that are involved in pain modulation.
Propriétés
Nom du produit |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentanecarboxamide |
|---|---|
Formule moléculaire |
C21H25NO3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H25NO3/c1-15-7-6-8-17(13-15)22-20(23)21(11-4-5-12-21)16-9-10-18(24-2)19(14-16)25-3/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,22,23) |
Clé InChI |
RBCIJDSRHCMISQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)
![2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B214907.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)
![1-(4-Fluorophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B214909.png)
![1-[1-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propan-2-ol](/img/structure/B214911.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B214915.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B214920.png)